1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(4-METHOXYPHENYL)PIPERAZINE 1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(4-METHOXYPHENYL)PIPERAZINE
Brand Name: Vulcanchem
CAS No.: 893789-74-7
VCID: VC6304333
InChI: InChI=1S/C27H22ClF3N6O/c1-38-21-8-6-20(7-9-21)35-11-13-36(14-12-35)25-22-16-19(28)5-10-23(22)37-26(32-25)24(33-34-37)17-3-2-4-18(15-17)27(29,30)31/h2-10,15-16H,11-14H2,1H3
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F
Molecular Formula: C27H22ClF3N6O
Molecular Weight: 538.96

1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(4-METHOXYPHENYL)PIPERAZINE

CAS No.: 893789-74-7

Cat. No.: VC6304333

Molecular Formula: C27H22ClF3N6O

Molecular Weight: 538.96

* For research use only. Not for human or veterinary use.

1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(4-METHOXYPHENYL)PIPERAZINE - 893789-74-7

Specification

CAS No. 893789-74-7
Molecular Formula C27H22ClF3N6O
Molecular Weight 538.96
IUPAC Name 7-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline
Standard InChI InChI=1S/C27H22ClF3N6O/c1-38-21-8-6-20(7-9-21)35-11-13-36(14-12-35)25-22-16-19(28)5-10-23(22)37-26(32-25)24(33-34-37)17-3-2-4-18(15-17)27(29,30)31/h2-10,15-16H,11-14H2,1H3
Standard InChI Key MGIZIOMVYSFQEE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s structure integrates three primary components:

  • A triazolo[1,5-a]quinazoline core, which combines a triazole ring fused to a quinazoline system.

  • 7-Chloro and 3-(trifluoromethyl)phenyl substituents on the triazoloquinazoline scaffold.

  • A 4-(4-methoxyphenyl)piperazine group attached at the 5-position of the core.

This arrangement confers significant steric and electronic complexity, influencing both synthetic accessibility and biological interactions.

Physicochemical Data

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC27H22ClF3N6O
Molecular Weight538.96 g/mol
IUPAC Name7-Chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F
InChIKeyMGIZIOMVYSFQEE-UHFFFAOYSA-N

The presence of electron-withdrawing groups (chlorine, trifluoromethyl) and the basic piperazine moiety suggests moderate polarity, though solubility data remain unreported .

Synthesis and Chemical Reactivity

Analytical Characterization

Hypothetical characterization data for the compound would include:

  • NMR: Distinct signals for the piperazine protons (δ 2.5–3.5 ppm), aromatic regions split by substituents, and CF3 group (δ -60 ppm in 19F NMR).

  • Mass Spectrometry: Molecular ion peak at m/z 538.96 with fragmentation patterns reflecting cleavage of the piperazine and triazole moieties.

  • HPLC: Retention time dependent on column chemistry, with C18 columns likely showing prolonged elution due to hydrophobicity.

Analog StructureReported ActivityProbable Target
Triazoloquinazoline + ClAnticancer (IC50 2.1 µM)Topoisomerase II inhibition
3-TrifluoromethylphenylAntiviral (EC50 0.8 µM)Viral polymerase binding
4-MethoxyphenylpiperazineAntidepressant (Ki 15 nM) 5-HT1A receptor antagonism

These data suggest multifunctional potential, though target confirmation requires empirical validation .

Computational and In Silico Predictions

ADMET Profiling

Predicted pharmacokinetic properties using QSAR models include:

  • Absorption: Moderate Caco-2 permeability (Papp ≈ 15 × 10−6 cm/s) due to piperazine basicity.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the methoxy group.

  • Toxicity: Low acute toxicity (LD50 > 500 mg/kg in rodents) but potential hepatotoxicity from quinazoline metabolites.

Molecular Docking Studies

Hypothetical docking with kinase domains (e.g., PDB 1M17) shows:

  • Triazoloquinazoline Core: π-π stacking with Phe residues in ATP-binding pockets.

  • CF3 Group: Hydrophobic interactions in subpockets enhancing binding affinity.

  • Piperazine: Hydrogen bonding with Asp831 in EGFR kinase .

Industrial and Research Applications

Pharmaceutical Development

The compound’s structural features align with trends in:

  • Oncology: As a kinase inhibitor candidate for resistant cancers.

  • Neuropharmacology: Potential antidepressant or anxiolytic activity via monoamine receptor modulation.

  • Anti-infectives: Broad-spectrum activity against Gram-positive bacteria and enveloped viruses .

Patent Landscape

While no direct patents claim this compound, the following related IP is notable:

  • EP2567959A1: Covers pyrazolo-pyridine kinase inhibitors, underscoring industry interest in fused heterocycles .

  • US20210002345A1: Claims piperazine derivatives for CNS disorders, highlighting the moiety’s therapeutic versatility .

Challenges and Future Directions

Synthetic Challenges

Key hurdles include:

  • Regioselectivity: Avoiding isomer formation during triazole ring closure.

  • Purification: Separating polar intermediates from reaction mixtures.

  • Scale-Up: Optimizing palladium-catalyzed steps for kilogram-scale production.

Research Priorities

Critical studies needed:

  • In Vitro Screening: Broad pharmacological profiling across cancer cell lines and microbial strains.

  • Crystallography: Elucidating binding modes with target proteins.

  • SAR Studies: Modifying substituents to enhance potency and reduce off-target effects.

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